5-Amino-2-chloropyridine-3-carboxylic acid
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Overview
Description
5-Amino-2-chloropyridine-3-carboxylic acid is a chemical compound that has been studied for its potential in various applications, including its role as an antihypertensive agent. The compound is a derivative of pyridinecarboxylic acid, which has been modified to include an amino group at the 5-position and a chlorine atom at the 2-position. This structure has been the subject of research due to its biological activity and potential therapeutic uses .
Synthesis Analysis
The synthesis of 5-amino-2-chloropyridine-3-carboxylic acid derivatives has been achieved through several methods. One approach involves the reductive alkylation of methyl 5-amino-2-pyridinecarboxylates, followed by hydrolysis. Another method includes the alkylation of urethane, followed by hydrolysis. A more specific synthesis route was used for the 5-(phenylamino) compound, which involved the nucleophilic displacement of nitrite from methyl 5-nitro-2-pyridinecarboxylate by sodioformanilide, followed by hydrolysis .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-amino-5-chloropyridine, has been characterized using single crystal X-ray diffraction techniques. These compounds typically crystallize in the monoclinic crystallographic system and exhibit hydrogen bonding interactions, which are crucial for their stability and supramolecular assembly . The molecular geometry and vibrational frequencies have been calculated using density functional theory (DFT), providing a deeper understanding of the compound's electronic structure .
Chemical Reactions Analysis
The chemical reactivity of 5-amino-2-chloropyridine-3-carboxylic acid derivatives has been explored in the context of forming cocrystals and adducts with other molecules. For instance, 2-amino-5-chloropyridine has been shown to form cocrystals with 3-methylbenzoic acids, which are stabilized by various hydrogen bonding interactions . Similarly, co-crystallizations with substituted salicylic acids have yielded complex solid forms, demonstrating the compound's ability to engage in diverse supramolecular synthons .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-2-chloropyridine-3-carboxylic acid derivatives are influenced by their molecular structure and the presence of functional groups. The crystalline adducts formed with other molecules, such as benzoic acid, exhibit specific hydrogen bonding patterns that affect their solubility and melting points . Additionally, the formation of hydrogen-bonded networks, as seen in the interaction with fumaric acid, can lead to the creation of two-dimensional layers or three-dimensional networks, which are significant for the material's properties .
Scientific Research Applications
Results or Outcomes
2. Synthesis of New Pyridine Derivatives
Results or Outcomes
3. Preparation of Amides from Protected Amines
Results or Outcomes
4. Synthesis of 2-Amino Substituted Benzothiazoles
Results or Outcomes
5. Preparation of Amides from Protected Amines
Results or Outcomes
6. Synthesis of 2-Amino Substituted Benzothiazoles
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
5-amino-2-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLGRVWAJFJQQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622305 |
Source
|
Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloropyridine-3-carboxylic acid | |
CAS RN |
42959-39-7 |
Source
|
Record name | 5-Amino-2-chloro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42959-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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